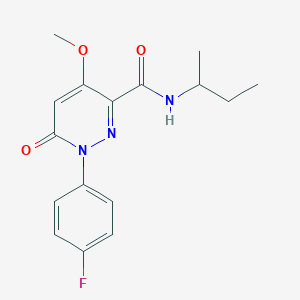

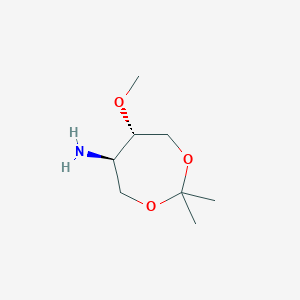

![molecular formula C24H24N2O5 B2505241 ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-78-3](/img/structure/B2505241.png)

ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse pharmacological activities and are often used as key frameworks in medicinal chemistry for the development of therapeutic agents.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate, as described in the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives . This process begins with the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate. Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, often with complex substituents that contribute to their biological activity. The molecular structure of this compound likely includes multiple functional groups, such as ester, ketone, and ether linkages, which can influence its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, as seen in the synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols . The presence of reactive sites such as ester or ketone groups in the compound's structure may allow for further chemical modifications, which can be exploited to enhance its pharmacological properties or to create new derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

Scientific Research Applications

Corrosion Inhibition : This compound is studied in the context of corrosion inhibition, particularly for copper in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed to understand the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Antimicrobial Activity : It's also used in synthesizing compounds with significant antimicrobial properties. For instance, the synthesis process involves reacting hydroxyquinoline with ethyl chloroacetate and further processing to create compounds that inhibit bacterial and fungal growth (Ahmed et al., 2006).

Organic Synthesis : The compound finds use in organic synthesis, such as in ligand-free Cu-catalyzed cycloaddition reactions for the synthesis of pyrrolo[1,2-a]quinolines. These reactions are notable for their moderate to good yields and mild conditions (Yu et al., 2016).

Synthesis of Heterocyclic Systems : It is also involved in the synthesis of a variety of heterocyclic systems containing quinoline moiety. These synthesized products are characterized by analytical and spectral data (Hassanin et al., 2016).

Synthesis of Novel Quinoxaline Compounds : This compound is used as a starting precursor in the synthesis of novel quinoxaline compounds with potential antiviral activities against various viruses such as HCV, HBV, HSV-1, and HCMV (Elzahabi, 2017).

Crystal Structure and DFT Studies : Its crystal structure and properties are analyzed using Hirshfeld surface analysis and Density Functional Theory (DFT) studies, providing insights into its molecular interactions and stability (Baba et al., 2019).

Mechanism of Action

Mode of action

The interaction of these compounds with their targets can lead to changes in the activity of the target, which can result in a therapeutic effect. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA replication, leading to their use as anticancer agents .

properties

IUPAC Name |

ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-2-30-23(28)16-31-21-11-5-9-19-18(21)12-14-25(24(19)29)15-22(27)26-13-6-8-17-7-3-4-10-20(17)26/h3-5,7,9-12,14H,2,6,8,13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXSLUACNMJWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)

![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)

![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)